hex-4-ynal
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Overview
Description
Hex-4-ynal is an organic compound with the molecular formula C₇H₁₀O It is characterized by the presence of an alkyne group (a carbon-carbon triple bond) and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: Hex-4-ynal can be synthesized through several methods. One common approach involves the partial oxidation of hex-4-yne. This reaction typically requires a mild oxidizing agent and controlled conditions to prevent over-oxidation. Another method involves the hydroformylation of hex-3-yne, where the alkyne is converted to an aldehyde in the presence of a catalyst such as rhodium or cobalt.
Industrial Production Methods: In an industrial setting, this compound can be produced using continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of this compound with high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form hex-4-ynoic acid. This reaction typically requires strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to hex-4-ynol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products:
Oxidation: Hex-4-ynoic acid.
Reduction: Hex-4-ynol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Hex-4-ynal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: this compound can be used as a probe to study enzyme-catalyzed reactions involving aldehydes and alkynes.
Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hex-4-ynal involves its reactivity with various functional groups. The alkyne group can participate in cycloaddition reactions, while the aldehyde group can undergo nucleophilic addition. These reactions are facilitated by the presence of catalysts and specific reaction conditions.
Molecular Targets and Pathways: this compound can interact with enzymes that catalyze the oxidation or reduction of aldehydes. It can also participate in pathways involving the formation of carbon-carbon bonds through cycloaddition reactions.
Comparison with Similar Compounds
- Hex-2-en-4-yne
- Hex-4-ynol
- Hex-4-ynoic acid
Properties
CAS No. |
41143-14-0 |
---|---|
Molecular Formula |
C6H8O |
Molecular Weight |
96.1 |
Purity |
50 |
Origin of Product |
United States |
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